molecular formula C23H16N2O5 B420859 METHYL 4-{[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]CARBAMOYL}BENZOATE

METHYL 4-{[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]CARBAMOYL}BENZOATE

Cat. No.: B420859
M. Wt: 400.4g/mol
InChI Key: CKKGTOARSCWVNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)anilino]carbonyl}benzoate is a complex organic compound characterized by the presence of a phthalimide group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]CARBAMOYL}BENZOATE typically involves the reaction of phthalic anhydride with aniline to form the phthalimide intermediate. This intermediate is then reacted with methyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)anilino]carbonyl}benzoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)anilino]carbonyl}benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 4-{[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]CARBAMOYL}BENZOATE involves its interaction with specific molecular targets and pathways. The phthalimide group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate
  • Methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-3-carboxylate
  • Methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate

Uniqueness

Methyl 4-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)anilino]carbonyl}benzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H16N2O5

Molecular Weight

400.4g/mol

IUPAC Name

methyl 4-[[4-(1,3-dioxoisoindol-2-yl)phenyl]carbamoyl]benzoate

InChI

InChI=1S/C23H16N2O5/c1-30-23(29)15-8-6-14(7-9-15)20(26)24-16-10-12-17(13-11-16)25-21(27)18-4-2-3-5-19(18)22(25)28/h2-13H,1H3,(H,24,26)

InChI Key

CKKGTOARSCWVNE-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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